An In-depth Technical Guide to 4-(3-Bromophenyl)-2,6-diphenylpyrimidine: Properties, Synthesis, and Potential Applications

An In-depth Technical Guide to 4-(3-Bromophenyl)-2,6-diphenylpyrimidine: Properties, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine, a substituted pyrimidine with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical and physical properties, synthesis, reactivity, and prospective applications.

Core Chemical and Physical Properties

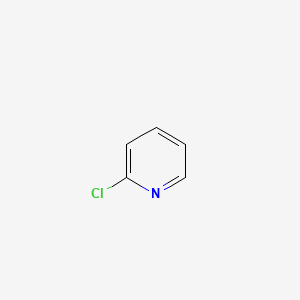

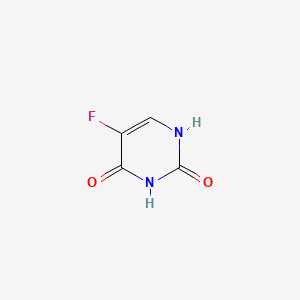

4-(3-Bromophenyl)-2,6-diphenylpyrimidine is a solid, crystalline compound at room temperature.[1][2] Its core structure consists of a central pyrimidine ring substituted with two phenyl groups at positions 2 and 6, and a 3-bromophenyl group at position 4. The presence of the bromine atom and the aromatic rings are key determinants of its chemical reactivity and physical characteristics.

| Property | Value | Reference |

| CAS Number | 864377-28-6 | [1] |

| Molecular Formula | C₂₂H₁₅BrN₂ | [1] |

| Molecular Weight | 387.27 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Melting Point | 134.0 to 138.0 °C | [1][2] |

| Boiling Point | 450 °C (predicted) | [1] |

| Density | 1.345 g/cm³ (predicted) | [1][2] |

| Flash Point | 226 °C (predicted) | [1] |

| pKa | 0.41±0.30 (predicted) | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis and Characterization

The synthesis of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine is typically achieved through a condensation reaction. A common and effective method involves the reaction of (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one with benzamidine hydrochloride in the presence of a base.[1]

Synthetic Protocol

This protocol is based on established methodologies for the synthesis of substituted pyrimidines.[1]

Materials:

-

(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one

-

Benzamidine hydrochloride hydrate

-

Potassium carbonate

-

Ethanol

-

Ethoxyethanol

Procedure:

-

In a reaction vessel, suspend benzamidine hydrochloride hydrate (34.8 mmol) and potassium carbonate (73.1 mmol) in 50 mL of ethanol.

-

Heat the suspension to 90 °C with stirring under a dry air atmosphere.

-

Slowly add a solution of (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one (69.7 mmol) dissolved in 20 mL of hot ethoxyethanol dropwise to the heated suspension.

-

Maintain the reaction mixture at 90 °C for 24 hours.

-

After the reaction is complete, cool the mixture to 25 °C.

-

Collect the solid product by filtration.

-

Wash the collected solid sequentially with ethanol, water, and then ethanol again.

-

The resulting crude product can be used in subsequent steps without further purification.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons of the three phenyl rings and the pyrimidine ring. The integration of this region would correspond to 15 protons.

-

¹³C NMR: The carbon NMR spectrum will display a series of signals in the aromatic region (typically 120-170 ppm). Key signals would include those for the carbon atoms of the pyrimidine ring and the three distinct phenyl rings. The carbon attached to the bromine atom would appear in a characteristic region of the spectrum.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic and pyrimidine rings (in the range of 1400-1600 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (387.27 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[6]

Chemical Reactivity and Potential for Further Modification

The chemical reactivity of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine is largely dictated by the pyrimidine core and the bromophenyl substituent.

Reactivity of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient system, which influences its reactivity. It is generally resistant to electrophilic substitution but can undergo nucleophilic substitution, particularly at positions 2, 4, and 6 if appropriate leaving groups are present.

Reactivity of the Bromophenyl Group

The bromine atom on the phenyl ring is a versatile functional group for further chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a powerful and widely used reaction for the formation of carbon-carbon bonds. The bromine atom of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine can readily participate in Suzuki-Miyaura coupling reactions with various boronic acids or esters.[7][8] This allows for the introduction of a wide range of substituents at the 3-position of the phenyl ring, enabling the synthesis of a library of derivatives with diverse electronic and steric properties.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction.[7][8]

Materials:

-

4-(3-Bromophenyl)-2,6-diphenylpyrimidine

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane)

-

Water

Procedure:

-

To a Schlenk flask, add 4-(3-Bromophenyl)-2,6-diphenylpyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent and water to the flask.

-

Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling

Caption: Proposed mechanism of anticancer activity via Aurora Kinase A inhibition.

Other Potential Therapeutic Areas

The 2,4,6-trisubstituted pyrimidine scaffold has also been associated with:

-

Antimalarial activity: Several compounds with this core structure have shown potent activity against Plasmodium falciparum. [9]* Antileishmanial activity: These compounds have also been investigated as potential treatments for leishmaniasis. [2]* Antibacterial activity: Certain derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria. [10]

Materials Science

The rigid, aromatic structure of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine suggests potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. The ability to functionalize the molecule via the bromo group allows for the tuning of its photophysical and electronic properties.

Conclusion

4-(3-Bromophenyl)-2,6-diphenylpyrimidine is a versatile molecule with a rich chemical landscape. Its straightforward synthesis and the reactivity of the bromophenyl group make it an excellent platform for the development of new compounds with tailored properties. The established biological activities of the broader class of 2,4,6-trisubstituted pyrimidines, particularly in oncology, highlight the significant potential of this compound and its derivatives in drug discovery. Further investigation into its specific biological targets and structure-activity relationships is warranted to fully exploit its therapeutic and technological potential.

References

-

Alfa Chemical. 4-(3-bromophenyl)-2,6-diphenylpyrimidine CAS No.: 864377-28-6. [Link]

-

Agarwal, A., et al. (2005). Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. Bioorganic & Medicinal Chemistry, 13(15), 4645-4650. [Link]

-

Ganesh, M. G. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Pharmaceutical Chemistry and Analysis, 12(3), 179-181. [Link]

-

Supporting Information for a scientific article. (n.d.). [Link]

-

Basnet, A., et al. (2007). 2,4,6-Trisubstituted pyridines: Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship. Bioorganic & Medicinal Chemistry, 15(13), 4351-4359. [Link]

-

Li, J., et al. (2023). Synthesis of 2,4,6-Trisubstituted Pyrimidines through Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles. The Journal of Organic Chemistry, 88(17), 12135-12145. [Link]

-

Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). [Link]

-

Rigano, F., et al. (2017). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. Molecules, 22(11), 1899. [Link]

-

PubChem. 4-(3-bromophenyl)-2,6-diphenylpyrimidine. [Link]

-

Alfa Chemical. 4-(3-bromophenyl)-2,6-diphenylpyrimidine CAS No.: 864377-28-6. [Link]

-

de Oliveira, C. S., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1228-1245. [Link]

-

Al-Zahrani, K. A. M., & El-Gazzar, A. B. A. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Scientific Reports, 7(1), 11719. [Link]

-

SUPPORTING INFORMATION A Green Synthesis of N-heterocyclic Pyrimido [4,5-b] Quinolines and Pyrido [2,3-d] Pyrimidines Via Mechan. (n.d.). [Link]

Sources

- 1. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,4,6-trisubstituted pyrimidine and triazine heterocycles as antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. PubChemLite - 4-(3-bromophenyl)-2,6-diphenylpyrimidine (C22H15BrN2) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

- 8. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]